molecular formula C14H21NO4S B2389822 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1797087-38-7

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2389822
CAS No.: 1797087-38-7
M. Wt: 299.39
InChI Key: KJIKVRAUHLDAOS-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a complex organic compound that features a furan ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of furan-2-ylmethanol with a sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidinyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the azetidine ring can provide rigidity and specificity to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its combination of a furan ring, a sulfonyl group, and an azetidine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)7-13(16)15-8-12(9-15)20(17,18)10-11-5-4-6-19-11/h4-6,12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKVRAUHLDAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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